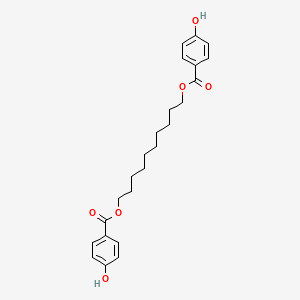

Decane-1,10-diyl bis(4-hydroxybenzoate)

Description

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

10-(4-hydroxybenzoyl)oxydecyl 4-hydroxybenzoate |

InChI |

InChI=1S/C24H30O6/c25-21-13-9-19(10-14-21)23(27)29-17-7-5-3-1-2-4-6-8-18-30-24(28)20-11-15-22(26)16-12-20/h9-16,25-26H,1-8,17-18H2 |

InChI Key |

AAIYZNZVJSEINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCCCCCCCOC(=O)C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This two-step protocol involves converting 4-hydroxybenzoic acid to its acid chloride, followed by reaction with 1,10-decanediol. The synthesis of 4-hydroxybenzoyl chloride is achieved via treatment with thionyl chloride (SOCl₂) under reflux, yielding a highly electrophilic intermediate. Subsequent esterification employs pyridine or triethylamine to neutralize HCl, enhancing reaction kinetics:

Optimization and Yields

Table 1: Acid Chloride Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 h | |

| Temperature | 0°C → 25°C (gradient) | |

| Purification | Silica gel (EtOAc/Hexane) |

DCC/DMAP-Catalyzed Coupling

Activation and Coupling

Dicyclohexylcarbodiimide (DCC) activates 4-hydroxybenzoic acid’s carboxyl group, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) accelerates nucleophilic attack by the diol’s hydroxyl groups:

Performance Metrics

Table 2: DCC/DMAP Method Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| DMAP Concentration | 0.1 equiv | +15% vs. no DMAP |

| Reaction Time | 48 h | Maximizes conversion |

Fischer Esterification

Acid-Catalyzed Equilibrium

Concentrated H₂SO₄ or p-toluenesulfonic acid (pTSA) facilitates direct esterification under reflux. Water removal via Dean-Stark apparatus shifts equilibrium:

Limitations and Adjustments

-

Yield : 60–70% due to equilibrium constraints.

-

Solvent : Toluene or xylene for azeotropic drying.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Acid Chloride | 92% | High | Moderate | ≥98% |

| DCC/DMAP | 95% | Highest | Low | ≥99% |

| Fischer | 65% | Low | High | 90–95% |

Key Observations :

-

DCC/DMAP offers superior yields but suffers from DCU byproduct removal challenges.

-

Fischer is cost-effective for bulk synthesis despite lower efficiency.

-

Acid Chloride balances yield and practicality for lab-scale production.

Experimental Validation and Characterization

Spectral Data

Purification Protocols

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradient (1:9 → 1:4).

-

Recrystallization : Ethanol/water (3:1) yields crystalline product.

Industrial Considerations and Sustainability

Feedstock Sourcing

Chemical Reactions Analysis

Types of Reactions

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

Reduction: Formation of decanol derivatives.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing 4-hydroxybenzoic acid and decane-1,10-diol, which may exert their effects through different pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- Polarity and Solubility: The hydroxyl groups in Decane-1,10-diyl bis(4-hydroxybenzoate) enhance polarity compared to cyano-substituted analogs (Compounds 4 and 5), likely improving solubility in polar solvents like ethanol or THF . Cyano derivatives exhibit higher lipophilicity, as evidenced by their crystallization from DCM/THF mixtures .

- Thermal Stability : Longer alkyl chains (e.g., C11 in Compound 5) may increase melting points compared to C10 analogs due to enhanced van der Waals interactions .

- Spectroscopic Data: NMR: Compounds 4 and 5 show aromatic proton shifts at δ ~7.0–8.5 ppm (CDCl3), consistent with benzoate moieties. The absence of hydroxyl proton signals in cyano derivatives simplifies spectra compared to the target compound . Mass Spectrometry: Molecular ion peaks for Compounds 4 and 5 align with theoretical values (e.g., [M+Na]+ at 621.2747 for Compound 5) .

Functional and Application Differences

- Polymer Compatibility: Hydroxybenzoates are precursors for polyesters, while cyano groups may introduce rigidity in liquid crystals .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Decane-1,10-diyl bis(4-hydroxybenzoate) to maximize yield and purity?

- Methodological Answer : Optimize reaction parameters such as stoichiometry (e.g., 1:2 molar ratio of diol to 4-hydroxybenzoic acid derivatives), catalyst selection (e.g., EDAC coupling reagent with DMAP), and solvent choice (e.g., dichloromethane for solubility). Purification via flash chromatography (silica gel, DCM eluent) followed by crystallization (ethanol/THF mixtures) can improve purity (>98% HPLC) and yield (24–68%) . Monitor reaction progress using TLC or HPLC to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of Decane-1,10-diyl bis(4-hydroxybenzoate)?

- Methodological Answer :

- NMR : Use and NMR (e.g., 300–400 MHz) to verify ester linkages, aromatic protons, and aliphatic chain integrity. Overlapping aliphatic peaks (e.g., δ 29.0–30.1 ppm in ) may require 2D NMR (HSQC, HMBC) for resolution .

- Mass Spectrometry : Confirm molecular weight via ESI-HRMS (e.g., observed m/z 422.2687 vs. calculated 422.2668) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254/270 nm .

Q. How can researchers optimize purification techniques to achieve high-purity Decane-1,10-diyl bis(4-hydroxybenzoate) for sensitive applications?

- Methodological Answer : Combine flash chromatography (silica gel, DCM) with recrystallization in ethanol/THF mixtures to remove unreacted starting materials and byproducts. For thermally stable derivatives, use gradient elution in HPLC for final purity validation (>99%) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR spectral data when characterizing Decane-1,10-diyl bis(4-hydroxybenzoate), particularly overlapping peaks in aliphatic regions?

- Methodological Answer : Employ advanced NMR techniques such as DEPT-135 (to distinguish CH/CH groups) and 2D correlation spectroscopy (HSQC, HMBC) to resolve overlapping signals in the aliphatic chain (e.g., δ 29.0–30.1 ppm in ). Compare data with structurally analogous compounds (e.g., Undecane-1,11-diyl derivatives) to identify systematic shifts .

Q. What strategies can be employed to investigate the structure-property relationships of Decane-1,10-diyl bis(4-hydroxybenzoate) derivatives in advanced material applications?

- Methodological Answer : Synthesize derivatives with modified aliphatic chain lengths (e.g., C10 vs. C11) or substituted aromatic rings (e.g., cyano or hydroxyl groups). Evaluate thermal stability (DSC/TGA), crystallinity (XRD), and solubility (in polar/nonpolar solvents). Correlate structural features (e.g., chain flexibility, hydrogen bonding) with properties like melting points (118–120°C for 9c) or biodegradability .

Q. What methodologies are recommended for analyzing the biodegradation pathways of Decane-1,10-diyl bis(4-hydroxybenzoate) in environmental or biological systems?

- Methodological Answer : Use metabolic pathway mapping (e.g., analogous to Bisphenol F degradation) to identify potential cleavage points (e.g., ester bonds). Employ LC-MS/MS to detect intermediates like 4-hydroxybenzoate or hydroquinone. Validate enzymatic activity (e.g., hydrolases or monooxygenases) using cell lysates or recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.